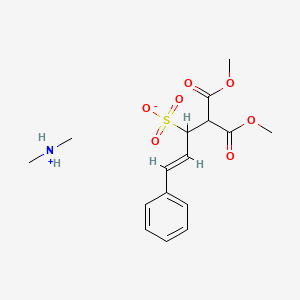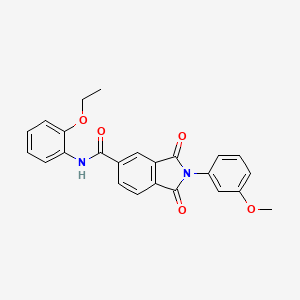![molecular formula C13H11N3OS B6003494 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6003494.png)
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile is a chemical compound with the molecular formula C12H10N2O2S. It is also known as clopidogrel, a commonly used antiplatelet medication. Clopidogrel is used to prevent blood clots in individuals with a history of heart attacks, strokes, or peripheral vascular disease.
Mécanisme D'action
The mechanism of action of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile involves the inhibition of the P2Y12 receptor on platelets. This receptor is responsible for activating platelets and initiating the process of blood clotting. By inhibiting this receptor, 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile prevents platelet activation and aggregation, which reduces the risk of blood clots.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile are primarily related to its antiplatelet effects. By inhibiting platelet activation and aggregation, it reduces the risk of blood clots and their associated complications, such as heart attacks and strokes. However, it can also increase the risk of bleeding, particularly in individuals undergoing surgery or other invasive procedures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile in lab experiments include its well-established mechanism of action and its effectiveness in preventing platelet activation and aggregation. However, its use is limited by its potential to increase the risk of bleeding, which can complicate experiments involving invasive procedures.
Orientations Futures
There are several future directions for research on 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile. One area of interest is the development of new antiplatelet medications that target different receptors or pathways. Another area of interest is the use of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile in combination with other medications to improve its effectiveness or reduce its side effects. Finally, there is ongoing research into the genetic factors that influence the response to 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile, which could lead to personalized treatment approaches in the future.
Méthodes De Synthèse
The synthesis of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile involves several steps. The first step is the synthesis of 2-chloro-5,6-dimethylpyrimidine by reacting 2,4,5-trichloropyrimidine with 2-methyl-1,3-propanediol. The second step is the reaction of 2-chloro-5,6-dimethylpyrimidine with thiolactic acid to form 2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]acetic acid. The third step is the reaction of 2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]acetic acid with 4-cyanobenzyl bromide to form 3-{[(4-cyanophenyl)methyl]thio}-2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]propanoic acid. The final step is the reaction of 3-{[(4-cyanophenyl)methyl]thio}-2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]propanoic acid with sodium hydroxide to form 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile.
Applications De Recherche Scientifique
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile has been extensively researched for its antiplatelet effects. It works by irreversibly inhibiting the P2Y12 receptor on platelets, which prevents platelet activation and aggregation. This makes it an effective medication for preventing blood clots in individuals with a history of heart attacks, strokes, or peripheral vascular disease.
Propriétés
IUPAC Name |
3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-5-12(17)16-13(15-9)18-8-11-4-2-3-10(6-11)7-14/h2-6H,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDLZRSCWZBBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)

![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)

![2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)

![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6003459.png)
![1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6003476.png)
![2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6003488.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6003507.png)